molecular formula C14H16ClNO B1403324 2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine CAS No. 1391026-61-1

2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine

Cat. No. B1403324
CAS RN: 1391026-61-1
M. Wt: 249.73 g/mol
InChI Key: DQWVFDGWHHHOJY-UHFFFAOYSA-N
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Description

“2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine” is a chemical compound that contains 43 bonds in total, including 23 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxolane . It contains a total of 41 atoms, including 20 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound includes a variety of bonds and rings. It has 11 aromatic bonds, which are likely part of the naphthalene and oxolane structures. The presence of a secondary amine (aliphatic) and two types of ethers (aliphatic and aromatic) also contribute to its overall structure .

Scientific Research Applications

Catalytic Applications

  • The compound has been utilized in the synthesis of a polar phosphinoferrocene amidosulfonate ligand, which demonstrated its efficacy in palladium-catalyzed cross-coupling reactions of aromatic boronic acids and acyl chlorides in an aqueous medium. This application highlights its potential in facilitating complex organic synthesis processes (Škoch, Císařová, & Štěpnička, 2016).

Kinetic Studies

  • The compound has been a subject of kinetic studies, particularly in synthesizing 2-Azido-N,N-dimethylethylamine (DMAZ), a low-toxic liquid fuel. The reaction kinetics with sodium azide in aqueous solutions were studied using ultraviolet absorption spectrometry, shedding light on the reaction order and constants, thus contributing to the improvement of the synthesis efficiency of DMAZ (Li Gang, 2013).

Chemical Engineering and Catalysis

  • In the domain of chemical engineering and catalysis, the compound plays a role in the production of 2-Methoxynaphthalene, a crucial intermediate in the manufacture of the drug naproxen. Catalytic methylation of 2-naphthol, using dimethyl carbonate as a greener agent, was studied, with a focus on the effects of operating parameters and the development of a kinetic model based on the Langmuir–Hinshelwood–Hougen–Watson mechanism (Yadav & Salunke, 2013).

Photocatalytic Applications

  • The compound was involved in a study examining the photocatalytic decomposition of 2-Chloronaphthalene on Iron Nanoparticles in aqueous systems. This study is vital for understanding the removal of persistent organic pollutants and optimizing conditions for the highest decomposition efficiency of such compounds (Qi, Wang, Sun, & Li, 2019).

properties

IUPAC Name

1-(1-chloronaphthalen-2-yl)oxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-14(2,16)9-17-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-8H,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWVFDGWHHHOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C2=CC=CC=C2C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205824
Record name 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine

CAS RN

1391026-61-1
Record name 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391026-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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